molecular formula C16H15Cl2F6NO3 B11603594 2,4-dichloro-N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide

2,4-dichloro-N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide

Cat. No.: B11603594
M. Wt: 454.2 g/mol
InChI Key: ZFOLETBXUURJTI-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with dichloro and hexafluoropropan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,4-dichlorobenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Hexafluoropropan-2-yl Group: This step involves the reaction of the benzamide intermediate with a hexafluoropropane derivative, often using a strong base to facilitate the substitution.

    Attachment of the Oxetane Group: The final step includes the reaction of the intermediate with an oxetane derivative, typically under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzamide core can be oxidized or reduced under specific conditions, leading to different derivatives.

    Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions, breaking down into its constituent parts.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted benzamides, alcohols, and amines.

Scientific Research Applications

2,4-dichloro-N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide is unique due to the presence of the oxetane ring and the hexafluoropropan-2-yl group, which confer specific chemical properties such as increased stability and reactivity

Properties

Molecular Formula

C16H15Cl2F6NO3

Molecular Weight

454.2 g/mol

IUPAC Name

2,4-dichloro-N-[2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

InChI

InChI=1S/C16H15Cl2F6NO3/c1-2-13(6-27-7-13)8-28-14(15(19,20)21,16(22,23)24)25-12(26)10-4-3-9(17)5-11(10)18/h3-5H,2,6-8H2,1H3,(H,25,26)

InChI Key

ZFOLETBXUURJTI-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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